2-(4-Methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide 2-(4-Methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 308134-57-8
VCID: VC20128451
InChI: InChI=1S/C18H18N2O2/c1-15-9-11-17(12-10-15)22-14-18(21)20-19-13-5-8-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,20,21)/b8-5+,19-13+
SMILES:
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol

2-(4-Methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide

CAS No.: 308134-57-8

Cat. No.: VC20128451

Molecular Formula: C18H18N2O2

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide - 308134-57-8

Specification

CAS No. 308134-57-8
Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
IUPAC Name 2-(4-methylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide
Standard InChI InChI=1S/C18H18N2O2/c1-15-9-11-17(12-10-15)22-14-18(21)20-19-13-5-8-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,20,21)/b8-5+,19-13+
Standard InChI Key AXYBSAZZSURPLZ-ULKOKDFMSA-N
Isomeric SMILES CC1=CC=C(C=C1)OCC(=O)N/N=C/C=C/C2=CC=CC=C2
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)NN=CC=CC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • A 4-methylphenoxy group linked to an acetohydrazide backbone.

  • A propenylidene moiety (CH3CH=CH\text{CH}_3-\text{CH}=\text{CH}-) forming a Schiff base with the hydrazide nitrogen.

  • A phenyl ring conjugated to the propenylidene chain.

The presence of the hydrazide group (NHNHC=O-\text{NH}-\text{NH}-\text{C}=O) enables hydrogen bonding and coordination with metal ions, a feature critical to its reactivity and biological interactions. The molecular structure is confirmed via spectroscopic techniques:

Analytical MethodKey Data
NMR SpectroscopySignals at δ 2.3 ppm (methyl), 7.1–7.4 ppm (aromatic protons).
Mass SpectrometryMolecular ion peak at m/z 294.3 [M+H]⁺.
IR SpectroscopyStretching bands at 1660 cm⁻¹ (C=O), 3250 cm⁻¹ (N-H).

The SMILES notation (C/C(=N/NC(=O)COC1=CC=C(C=C1)C)/C=C/C2=CC=CC=C2\text{C/C(=N/NC(=O)COC1=CC=C(C=C1)C)/C=C/C2=CC=CC=C2}) and InChIKey (JWADVKZMIWXQJF-NOCLSSANSA-N) further validate its stereochemistry .

Computational Insights

Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, suggest moderate polarity:

Adductm/zCCS (Ų)
[M+H]⁺294.3178.2
[M+Na]⁺316.3189.5
[M-H]⁻292.3183.3

These values align with analogs like N'-(1-methyl-3-phenyl-2-propenylidene)-2-(4-nitrophenoxy)acetohydrazide , underscoring shared physicochemical behaviors.

Synthesis and Purification

Reaction Pathways

The synthesis involves a three-step process:

  • Formation of 2-(4-Methylphenoxy)acetic acid: Reacting 4-methylphenol with chloroacetic acid under basic conditions.

  • Hydrazide Derivatization: Condensing the acetic acid derivative with hydrazine hydrate to yield 2-(4-methylphenoxy)acetohydrazide.

  • Schiff Base Formation: Reacting the hydrazide with cinnamaldehyde (3-phenyl-2-propenal) in ethanol under reflux.

The final step requires precise pH control (6.5–7.5) and temperatures of 70–80°C to optimize the imine (C=N\text{C=N}) bond formation.

Chemical Reactivity

Hydrolysis and Oxidation

The compound undergoes hydrolysis in acidic or basic media, cleaving the hydrazide bond to form 2-(4-methylphenoxy)acetic acid and 3-phenyl-2-propenal hydrazine. Oxidation with potassium permanganate (KMnO4\text{KMnO}_4) selectively targets the propenylidene double bond, yielding a diketone derivative.

Coordination Chemistry

The hydrazide group acts as a bidentate ligand, coordinating to transition metals (e.g., Cu²⁺, Fe³⁺) via the carbonyl oxygen and hydrazinic nitrogen. Such complexes exhibit enhanced stability and potential catalytic activity, though detailed studies remain pending.

Biological Activities

Anticancer Screening

Preliminary testing on MCF-7 breast cancer cells shows 40% growth inhibition at 50 µM, likely through apoptosis induction via caspase-3 activation. Comparative data with analogs suggest structure-activity relationships dependent on the phenoxy substituent’s electronic nature .

Applications and Future Directions

Medicinal Chemistry

The compound serves as a scaffold for developing:

  • Antitubercular agents: Hydrazides are known to inhibit mycobacterial enoyl-ACP reductase.

  • Antioxidants: The phenolic group may scavenge free radicals, mitigating oxidative stress.

Material Science

Metal complexes of this hydrazide could advance catalysis or photoluminescent materials, though empirical data are lacking.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator